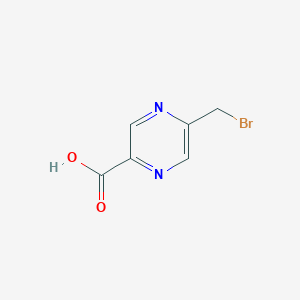
5-(bromomethyl)-2-Pyrazinecarboxylic acid
説明
5-(bromomethyl)-2-Pyrazinecarboxylic acid is a chemical compound that is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is employed in the production of a variety of products, including fuels, chemicals, and materials .
Synthesis Analysis
The synthesis of 5-(bromomethyl)-2-Pyrazinecarboxylic acid involves several steps. One efficient method involves the use of bromination reactions . Another method involves the use of boron reagents for Suzuki–Miyaura coupling . These methods are widely used due to their mild and functional group tolerant reaction conditions .
Molecular Structure Analysis
The molecular structure of 5-(bromomethyl)-2-Pyrazinecarboxylic acid can be represented by the molecular formula C9H7BrO4 . The InChI key for this compound is YURYXANPFWEPEI-UHFFFAOYSA-N . The compound has a molecular weight of 259.05 g/mol .
Chemical Reactions Analysis
5-(bromomethyl)-2-Pyrazinecarboxylic acid can undergo a variety of chemical reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions . It can also undergo bromination reactions .
Physical And Chemical Properties Analysis
5-(bromomethyl)-2-Pyrazinecarboxylic acid has several physical and chemical properties. It has a molecular weight of 259.05 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has two hydrogen bond donor counts and four hydrogen bond acceptor counts . It also has a topological polar surface area of 74.6 Ų .
科学的研究の応用
Synthesis and Biological Evaluation
Studies have focused on the synthesis of various substituted pyrazinecarboxamides through condensation reactions involving substituted pyrazine-2-carboxylic acids. These compounds have been evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. For instance, derivatives with 3,5-bromo-4-hydroxyphenyl groups showed significant activity against Mycobacterium tuberculosis (Doležal et al., 2006).
Corrosion Inhibition
The corrosion inhibition performance of pyrazine derivatives on steel surfaces has been investigated. Quantum chemical calculations and molecular dynamics simulations have explored the adsorption properties of these compounds, suggesting their effectiveness in protecting against corrosion. The studies show that the brominated pyrazine derivatives offer a promising approach to corrosion inhibition (Obot & Gasem, 2014).
Material Science and Photovoltaic Devices
In material science, brominated pyrazine derivatives have been utilized as precursors in the synthesis of various organic compounds. These precursors have enabled the creation of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, showcasing the versatility of brominated pyrazine compounds in synthesizing materials with potential applications in photovoltaic devices and organic electronics (Martins et al., 2013).
Anticancer Scaffolds
The synthesis of dihydropyrano[2,3-c]pyrazoles as potential anticancer scaffolds represents another application. These compounds were synthesized via a multi-component condensation reaction, demonstrating the role of brominated pyrazine derivatives in creating bioactive molecules with anticancer activity. This highlights the intersection of organic chemistry and pharmacology in the search for novel therapeutic agents (Nimbalkar et al., 2017).
Electronic and Nonlinear Optical Properties
The electronic and nonlinear optical (NLO) properties of compounds synthesized from brominated pyrazine derivatives have been explored. These studies provide insights into the potential of these compounds in developing materials for electronic applications, showcasing how structural modifications can impact their electronic properties and NLO behavior (Ahmad et al., 2021).
特性
IUPAC Name |
5-(bromomethyl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-1-4-2-9-5(3-8-4)6(10)11/h2-3H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMJIWLVFNDGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(bromomethyl)-2-Pyrazinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



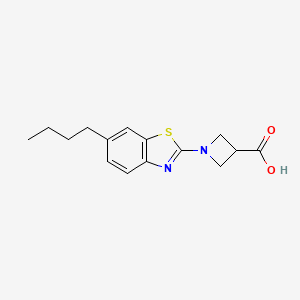
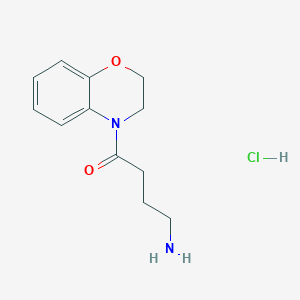
![7-Methyl-6-nitro-imidazo[1,2-a]pyridine](/img/structure/B1523304.png)
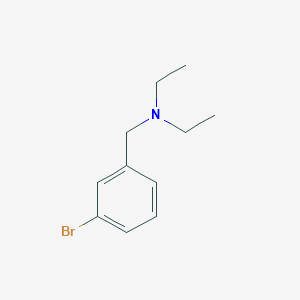
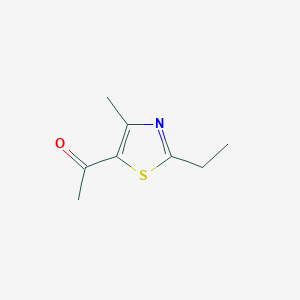
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523307.png)
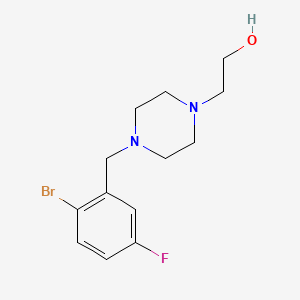
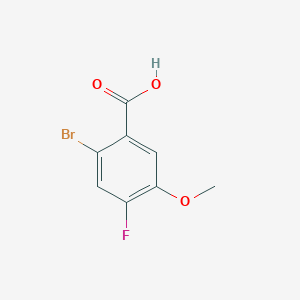
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1523316.png)
![5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)](/img/structure/B1523319.png)
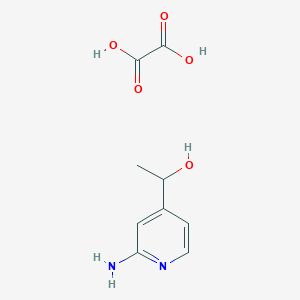
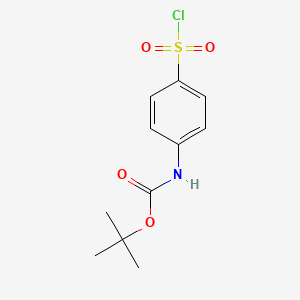
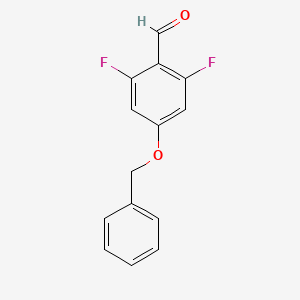
![1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate](/img/structure/B1523324.png)